Inhibition of Hematopoietic Prostaglandin D Synthase (HPGDS)
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone demonstrates potent inhibition of human Hematopoietic Prostaglandin D Synthase (HPGDS) with an IC50 of 130 nM [1]. This represents a significant improvement in potency compared to the parent 4-phenylpyrazole fragment, which shows an IC50 of 135,000 nM against the related kinase PKB, underscoring the critical role of the 3-acetyl group for high-affinity binding .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | 4-phenyl-1H-pyrazole (parent fragment) against PKB: IC50 = 135,000 nM |
| Quantified Difference | ~1038-fold improvement in potency |
| Conditions | Inhibition of human HPGDS expressed in E. coli, assessed by GST enzymatic activity (30 min incubation). Comparator assay: Inhibition of purified PKB beta enzyme with peptide substrate and 30 µM ATP. |
Why This Matters
This data validates the compound as a valuable tool for investigating the HPGDS pathway in inflammatory and allergic diseases, offering a well-characterized potency benchmark for SAR studies.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084256. View Source
